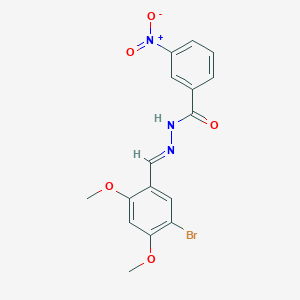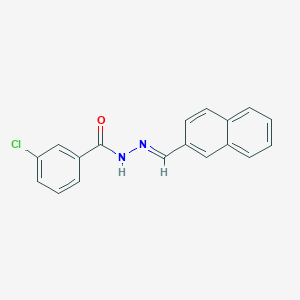![molecular formula C19H15N3O4 B325917 N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B325917.png)
N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(1E)-(2-methoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxy group attached to a naphthyl ring and a nitrobenzohydrazide moiety, making it a subject of interest for chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-(2-methoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide typically involves the condensation reaction between 2-methoxy-1-naphthaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-(2-methoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(1E)-(2-methoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group and nitro group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones and related oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted naphthyl and benzohydrazide derivatives.
Applications De Recherche Scientifique
N’-[(1E)-(2-methoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-[(1E)-(2-methoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group and naphthyl ring contribute to the compound’s overall stability and reactivity, influencing its interactions with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(2-methoxy-1-naphthyl)methylene]benzohydrazide
- N’-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide
- N’-[(2-(4-fluorobenzyl)oxy)-1-naphthyl)methylene]benzohydrazide
Uniqueness
N’-[(1E)-(2-methoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide stands out due to its unique combination of a methoxy group, naphthyl ring, and nitrobenzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C19H15N3O4 |
|---|---|
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C19H15N3O4/c1-26-18-11-8-13-4-2-3-5-16(13)17(18)12-20-21-19(23)14-6-9-15(10-7-14)22(24)25/h2-12H,1H3,(H,21,23)/b20-12+ |
Clé InChI |
YDSXHEWXXXYPJI-UDWIEESQSA-N |
SMILES isomérique |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-chlorobenzylidene)amino]-N-phenylbenzamide](/img/structure/B325835.png)
![2-[(4-cyanobenzylidene)amino]-N-phenylbenzamide](/img/structure/B325837.png)
![4-[(2-Methylbenzylidene)amino]phenol](/img/structure/B325839.png)
![5-Methyl-2-[(2-methylbenzylidene)amino]phenol](/img/structure/B325840.png)
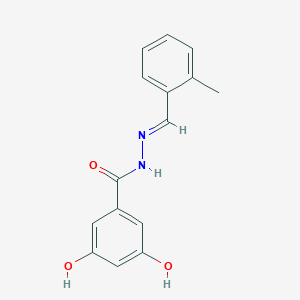
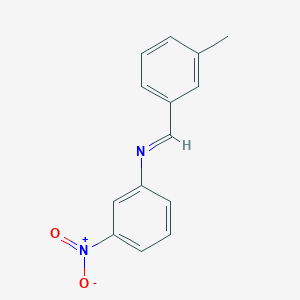
![N-{4-[(2-ethoxybenzylidene)amino]phenyl}acetamide](/img/structure/B325843.png)
![3-[(2-Chlorobenzylidene)amino]benzamide](/img/structure/B325845.png)
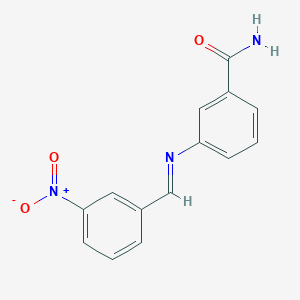
![2-{[2-(Benzyloxy)benzylidene]amino}-5-methylphenol](/img/structure/B325848.png)
![N,N'-bis{(E)-[2-(benzyloxy)phenyl]methylidene}naphthalene-1,5-diamine](/img/structure/B325849.png)
![(6E)-6-[(3,4-dimethylanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B325851.png)
